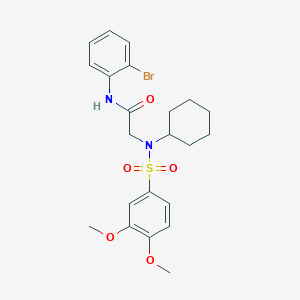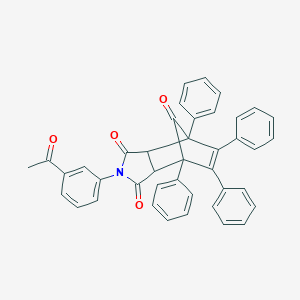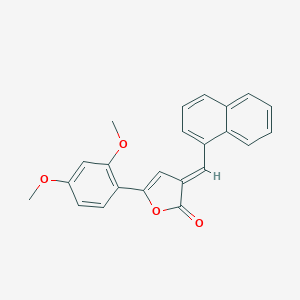
N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclohexyl group, and a dimethoxyphenylsulfonyl group attached to an acetamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Acylation: The acylation of the brominated phenyl compound to introduce the acetamide group.
Sulfonylation: The attachment of the dimethoxyphenylsulfonyl group to the acetamide intermediate.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反应分析
Types of Reactions
N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group may facilitate binding to certain enzymes or receptors, while the sulfonyl and acetamide groups can modulate its activity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- N-(4-bromophenyl)-2-{cyclohexyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetamide
- N-(2-chlorophenyl)-2-{cyclohexyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetamide
- N-(2-bromophenyl)-2-{cyclohexyl[(3,4-dimethoxyphenyl)sulfonyl]amino}propionamide
Uniqueness
N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C22H27BrN2O5S |
|---|---|
分子量 |
511.4g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C22H27BrN2O5S/c1-29-20-13-12-17(14-21(20)30-2)31(27,28)25(16-8-4-3-5-9-16)15-22(26)24-19-11-7-6-10-18(19)23/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,24,26) |
InChI 键 |
YAPZEZFHCPBZLX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3CCCCC3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3CCCCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-chloro-2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-methoxyethyl)acetamide](/img/structure/B422843.png)
![2-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B422844.png)
![4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B422845.png)
![1-[4-Nitro-3-({2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}sulfanyl)phenyl]piperidine](/img/structure/B422847.png)
![(4Z)-10-bromo-4-[(2-methyl-1H-indol-3-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B422849.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B422850.png)
![ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B422852.png)
![Methyl 3-(1-formyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B422855.png)
![ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B422858.png)

![3-Phenyl-4-thia-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B422862.png)

![2-(4-methyl-3-nitrophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B422864.png)

